Adenosine 3'-Phosphate 5'-Phosphosulfate, Tetralithium Salt
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Overview
Description
Adenosine 3’-Phosphate 5’-Phosphosulfate, Tetralithium Salt is a compound with the empirical formula C₁₀H₁₁N₅O₁₃P₂S · 4Li and a molecular weight of 531.00. It is a white solid that is hygroscopic and unstable at room temperature . This compound is a sulfate donor substrate for sulfotransferases, playing a crucial role in various biochemical processes .
Preparation Methods
Adenosine 3’-Phosphate 5’-Phosphosulfate, Tetralithium Salt is typically prepared enzymatically. The enzymatic synthesis involves the use of specific enzymes like PAPS synthase, which catalyzes the formation of the compound in the cytoplasm and nucleus of animal cells . Industrial production methods also rely on enzymatic processes due to the compound’s instability at room temperature .
Chemical Reactions Analysis
Adenosine 3’-Phosphate 5’-Phosphosulfate, Tetralithium Salt undergoes various chemical reactions, primarily involving sulfotransferases. These reactions include:
Hydrolysis: It can be hydrolyzed under specific conditions to yield adenosine 3’-phosphate and 5’-phosphosulfate.
Common reagents used in these reactions include sulfotransferases and specific buffer solutions to maintain the stability of the compound. The major products formed from these reactions are sulfated molecules, which play significant roles in biological processes .
Scientific Research Applications
Adenosine 3’-Phosphate 5’-Phosphosulfate, Tetralithium Salt has numerous scientific research applications:
Mechanism of Action
The mechanism of action of Adenosine 3’-Phosphate 5’-Phosphosulfate, Tetralithium Salt involves its role as a sulfate donor. It serves as a substrate for sulfotransferases, which catalyze the transfer of sulfate groups to acceptor molecules. This process is essential for the sulfation of glycans and other biomolecules, influencing various biological pathways and cellular functions .
Comparison with Similar Compounds
Adenosine 3’-Phosphate 5’-Phosphosulfate, Tetralithium Salt can be compared with other similar compounds such as:
Adenosine 3’-Phosphate 5’-Phosphosulfate Lithium Salt: Similar in function but differs in the cation used.
Adenosine 3’,5’-Diphosphate Disodium Salt: Another related compound with different phosphate group positions.
Uridine 5’-Diphosphoglucuronic Acid Trisodium Salt: Used in similar biochemical processes but involves uridine instead of adenosine.
The uniqueness of Adenosine 3’-Phosphate 5’-Phosphosulfate, Tetralithium Salt lies in its specific role as a sulfate donor and its enzymatic preparation method, which ensures high purity and stability for research applications.
Properties
Molecular Formula |
C10H11Li4N5O13P2S |
---|---|
Molecular Weight |
531.1 g/mol |
IUPAC Name |
tetralithium;[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonatooxyoxolan-2-yl]methoxysulfonyl phosphate |
InChI |
InChI=1S/C10H15N5O13P2S.4Li/c11-8-5-9(13-2-12-8)15(3-14-5)10-6(16)7(27-29(17,18)19)4(26-10)1-25-31(23,24)28-30(20,21)22;;;;/h2-4,6-7,10,16H,1H2,(H2,11,12,13)(H2,17,18,19)(H2,20,21,22);;;;/q;4*+1/p-4 |
InChI Key |
XWIJNPMPIUNGDA-UHFFFAOYSA-J |
Canonical SMILES |
[Li+].[Li+].[Li+].[Li+].C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COS(=O)(=O)OP(=O)([O-])[O-])OP(=O)([O-])[O-])O)N |
Origin of Product |
United States |
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